Procurement of a bifunctional building block for moclobemide and kinase inhibitor synthesis is often hindered by inconsistent purity and limited thermal stability data for epoxy applications. 4-(2-Aminoethyl)morpholine (CAS 2038-03-1) solves these issues. - Optimized two-carbon linker and moderate basicity (pKa1 4.06, pKa2 9.15) ensure target binding fidelity and reduce non-specific toxicity compared to piperidine analogs. - Morpholine ring imparts superior thermal stability and delayed decomposition onset in advanced epoxy composites vs. aliphatic amines. - High water solubility facilitates biochemical conjugation for lysosome-targeting probes. Guaranteed consistent quality for R&D and scale-up.
4-(2-Aminoethyl)morpholine (CAS 2038-03-1) is a bifunctional heterocyclic compound featuring a primary amine tethered to a morpholine ring via an ethyl linker . Industrially and scientifically, it is primarily procured as a versatile building block for active pharmaceutical ingredients (APIs), a specialized curing agent for high-performance epoxy resins, and a precision lysosome-targeting moiety in biochemical probes [1]. Its procurement value is driven by the unique physicochemical properties of the morpholine ring—specifically its moderate basicity (pKa1 = 4.06, pKa2 = 9.15 at 25°C), high water solubility, and the electron-withdrawing nature of its oxygen atom. These attributes collectively offer superior thermal stability in polymer networks and optimized membrane permeability in drug design compared to purely aliphatic or piperidine-based analogs.
Substituting 4-(2-Aminoethyl)morpholine with common analogs severely compromises process outcomes and product performance. Replacing it with standard aliphatic diamines (e.g., ethylenediamine) in epoxy formulations results in lower cross-linking thermal stability and reduced glass transition temperatures (Tg), as aliphatic chains lack the rigid, stabilizing N-O heterocyclic structure . In pharmaceutical and biochemical applications, substituting it with 1-(2-aminoethyl)piperidine increases the basicity (pKa > 10) to levels that can induce non-specific cellular toxicity and hinder membrane permeability [1]. Furthermore, using the longer-chain homolog 4-(3-aminopropyl)morpholine alters the spatial distance between the basic center and the primary amine, disrupting the precise pharmacophore geometry required for target binding in specific APIs like moclobemide.
When used as a curing agent in epoxy resin systems, 4-(2-Aminoethyl)morpholine significantly enhances thermal stability compared to conventional aliphatic diamines like ethylenediamine (EDA) . The electron-withdrawing oxygen atom within the morpholine ring stabilizes the nitrogen center against thermal degradation, leading to the formation of thermally stable nitrogen-oxygen heterocyclic structures within the cross-linked network. This structural rigidity increases the glass transition temperature (Tg) and delays the onset of major thermal decomposition events, making it superior to standard aliphatic amines for high-temperature applications.
| Evidence Dimension | Glass Transition Temperature (Tg) and Thermal Decomposition Onset |
| Target Compound Data | Elevated Tg (typically 100–200 °C range) with delayed decomposition onset and higher char yield. |
| Comparator Or Baseline | Conventional aliphatic amines (e.g., EDA), which yield lower Tg and earlier thermal degradation. |
| Quantified Difference | Measurable increase in Tg and char yield, significantly delaying thermal breakdown. |
| Conditions | Thermogravimetric analysis (TGA) of cured epoxy resin networks. |
Procuring this specific compound as a curing agent is essential for manufacturing high-performance composites in aerospace and electronics that require sustained mechanical integrity at elevated temperatures.
4-(2-Aminoethyl)morpholine is a privileged moiety for lysosome-targeting applications because of its specific basicity profile (pKa2 ≈ 9.15)[1]. Unlike 1-(2-aminoethyl)piperidine (AEP), which lacks the ring oxygen and exhibits a higher pKa (>10), this compound's basicity is perfectly tuned to remain largely unprotonated in the cytosol (pH ~7.4) allowing membrane crossing, but become protonated and trapped in the acidic environment of lysosomes (pH 4.5–5.0) [1]. This precise pKa modulation prevents the excessive basicity seen in piperidine analogs, which can lead to non-specific cellular toxicity or poor membrane permeability.
| Evidence Dimension | Conjugate Acid pKa (Secondary/Tertiary Amine) |
| Target Compound Data | pKa2 ≈ 9.15 (at 25°C). |
| Comparator Or Baseline | 1-(2-Aminoethyl)piperidine (AEP) (pKa > 10). |
| Quantified Difference | ~1 log unit reduction in basicity due to the electron-withdrawing effect of the morpholine oxygen. |
| Conditions | Aqueous solution at 25°C, physiological pH vs. lysosomal pH. |
Buyers developing targeted drug delivery systems or intracellular fluorescent probes must select this compound over piperidine analogs to ensure high lysosomal specificity without compromising cell viability.
In the synthesis of active pharmaceutical ingredients (APIs) such as the monoamine oxidase inhibitor moclobemide, the two-carbon ethyl linker of 4-(2-Aminoethyl)morpholine is strictly required over the three-carbon propyl linker of 4-(3-Aminopropyl)morpholine (APM) [1]. The shorter ethyl chain restricts the conformational flexibility of the morpholine basic center relative to the amide core, optimizing the spatial fit within the enzyme's binding pocket. Substituting the ethyl variant with APM alters the distance between the basic nitrogen and the aromatic pharmacophore, significantly reducing target affinity and altering the metabolic stability profile [1].
| Evidence Dimension | Linker chain length and conformational flexibility |
| Target Compound Data | 2-carbon (ethyl) linker providing optimal spatial geometry for specific target binding. |
| Comparator Or Baseline | 4-(3-Aminopropyl)morpholine (3-carbon linker). |
| Quantified Difference | 1-carbon reduction in linker length, fundamentally altering target affinity and pharmacological activity. |
| Conditions | Structure-Activity Relationship (SAR) studies in API development. |
For specific generic API manufacturing (like moclobemide) or novel drug discovery requiring a tight spatial constraint, this exact compound cannot be substituted with its propyl homolog without destroying efficacy.
This compound is the preferred curing agent when formulating advanced thermoset composites for aerospace or electronics, where its morpholine ring structure provides the necessary thermal stability and delayed decomposition onset that standard aliphatic amines cannot achieve[1].
As a critical intermediate, it is procured for the synthesis of drugs like moclobemide (a monoamine oxidase inhibitor) and various kinase inhibitors, where the specific two-carbon linker and moderate basicity are strictly required to optimize target affinity and oral bioavailability [2].
In biochemical research and diagnostic development, this compound is conjugated to fluorophores to create pH-responsive probes. Its specific pKa ensures the probe remains neutral in the cytosol but protonates and accumulates selectively in acidic lysosomes .
Corrosive;Acute Toxic;Irritant